Isotetracycline
CAS No.: 3811-31-2
Cat. No.: VC0049076
Molecular Formula: C₂₂H₂₄N₂O₈
Molecular Weight: 444.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3811-31-2 |
|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 444.43 |
| IUPAC Name | (4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 |
| SMILES | CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |
Introduction
Chemical Structure and Properties
Isotetracycline (C₂₂H₂₄N₂O₈) results from a structural rearrangement of tetracycline that fundamentally alters its tetracyclic framework. The defining characteristic of this transformation is the irreversible breaking of the BC-ring connection, which creates a modified orientation between the AB rings and the newly formed C*D ring fragments . Despite this significant structural change, the zwitterionic AB-ring fragment remains largely intact, preserving some binding capabilities to certain protein targets.
The IUPAC name for isotetracycline is (4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide . This complex nomenclature reflects the compound's intricate stereochemistry and functional group arrangement.
The key physicochemical properties of isotetracycline are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 444.4 g/mol |
| PubChem CID | 101664527 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 3 |
| XLogP3-AA | 1.1 |
| Exact Mass | 444.15326573 Da |
Table 1: Physicochemical properties of isotetracycline .
The structural reconfiguration in isotetracycline alters several properties compared to its parent compound, including solubility, stability, and biological activity. The maintenance of certain structural elements while others undergo substantial changes explains isotetracycline's unique behavior in biological systems.
Formation Mechanisms
Isotetracycline forms through several degradation pathways under various conditions. Understanding these mechanisms is essential for predicting tetracycline stability in pharmaceutical formulations and environmental settings.
Physiological Degradation
Under physiological conditions (pH ~7.4, 37°C), tetracyclines undergo spontaneous degradation that can lead to isotetracycline formation . This process involves hydrolysis reactions that break the BC-ring connection, creating the characteristic isotetracycline structure. This degradation pathway has significant implications for tetracycline stability in biological fluids and tissues.
Photolytic Degradation
Exposure to light, particularly UV radiation, accelerates tetracycline degradation with isotetracycline as one of the resulting products . Recent research examining tetracycline photolysis under simulated day-night cycling found that isotetracycline participates in complex degradation networks that include various isomerized, hydroxylated, demethylated, deaminated, and open-ring photoproducts .
Biological Activity and Protein Interactions
While isotetracycline lacks the significant antimicrobial activity characteristic of intact tetracyclines, it maintains interesting biological interactions that merit scientific attention.
Antimicrobial Activity
Isotetracycline is generally considered "inactive" compared to parent tetracyclines in terms of conventional antimicrobial activity . This reduced activity likely stems from structural changes that compromise binding to bacterial ribosomes, the primary target of tetracycline antibiotics, and potentially from limited ability to penetrate bacterial cell membranes .
Enzyme Inhibition
Despite lacking antimicrobial activity, isotetracycline demonstrates surprising effects on certain enzymes. Research has shown that isotetracycline, along with other "inactive" tetracycline derivatives such as tetracycline methiodide and dedimethylaminotetracycline, can inhibit enzymes like NADH-cytochrome c oxidoreductase at levels comparable to or exceeding those of parent tetracyclines . This finding suggests that isotetracycline may exert biological effects through mechanisms distinct from the canonical ribosomal binding of tetracyclines.
| Binding Characteristic | Tetracycline | Isotetracycline |
|---|---|---|
| TetR Binding | Yes | Yes |
| Binding Region | Primary binding pocket | Primary binding pocket |
| Mg²⁺ Chelation | Required | Not observed |
| Conformational Effect on TetR | Significant | Present but altered |
Table 2: Comparison of TetR binding characteristics between tetracycline and isotetracycline .
Environmental Significance
The environmental impact of isotetracycline has gained increased attention as research reveals the complex fate of tetracycline antibiotics in various ecosystems.
Environmental Distribution
Tetracycline antibiotics and their degradation products, including isotetracycline, have been detected in multiple environmental compartments:
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Medically treated tissues
-
Food products
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Agricultural soil
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Manure sludge
This widespread distribution reflects the extensive use of tetracyclines in human medicine, veterinary applications, and agriculture.
Ecotoxicological Implications
Studies examining tetracycline photolysis in aquatic environments have provided insights into the ecotoxicological significance of isotetracycline. While individual degradation products typically exhibit lower bacterial toxicity than parent tetracyclines, exposure studies with Escherichia coli have demonstrated that product mixtures containing isotetracycline and other degradation products retain ecotoxicity .
Interestingly, research has shown that dark transformations involving isotetracycline can affect both the bacterial toxicity and fluorescence properties of irradiated tetracycline solutions . This finding highlights the dynamic nature of tetracycline degradation in environmental settings and the need to consider both photolytic and non-photolytic transformation pathways when assessing environmental impacts.
Analytical Detection Methods
Accurate detection and quantification of isotetracycline in pharmaceutical, biological, and environmental samples require sophisticated analytical approaches. While the search results don't provide specific analytical methods for isotetracycline, the techniques commonly used for tetracyclines and their degradation products include:
Chromatographic Methods
Liquid chromatography coupled with various detection systems represents the primary analytical approach for isotetracycline identification and quantification. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to study tetracycline degradation products in aquatic environments .
Spectroscopic Methods
Fluorescence spectroscopy provides a valuable tool for monitoring tetracycline degradation processes, including isotetracycline formation. Research has shown that dark transformations involving isotetracycline affect the fluorescence properties of tetracycline solutions, providing a potential means for tracking these processes .
Comparison with Parent Tetracyclines and Other Degradation Products
Understanding how isotetracycline differs from parent tetracyclines and other degradation products provides valuable insights into structure-activity relationships and degradation pathways.
Table 3 compares key features of tetracyclines, isotetracycline, and other common tetracycline derivatives:
| Feature | Tetracyclines | Isotetracycline | Epitetracyclines |
|---|---|---|---|
| Ring Structure | Intact tetracyclic system | Broken BC-ring connection | Intact with C4 epimerization |
| Formation Mechanism | - | Hydrolytic breakdown | Reversible epimerization |
| Antimicrobial Activity | High | Minimal to none | Reduced |
| TetR Binding | With Mg²⁺ chelation | Without Mg²⁺ chelation | With Mg²⁺ chelation |
| Stability | Variable | End product of degradation | In equilibrium with parent |
Table 3: Comparison of tetracyclines, isotetracycline, and epitetracyclines .
This comparison demonstrates how specific structural modifications affect the properties and biological activities of tetracycline derivatives. Isotetracycline represents a fundamentally different structural alteration compared to other common modifications like epimerization at C4 (epitetracyclines) or dehydration (anhydrotetracyclines) .
Research Applications and Future Perspectives
Isotetracycline serves as a valuable model compound for several research applications:
Drug-Receptor Interaction Studies
The crystal structure of isotetracycline bound to TetR (PDB ID: 2x9d) provides a model system for studying how structural modifications affect drug-receptor interactions . This has implications for designing more stable tetracycline derivatives and understanding potential biological effects of degradation products.
Environmental Fate Assessment
Studies involving isotetracycline help elucidate the complex environmental fate of tetracycline antibiotics, including transformation pathways, persistence, and ecotoxicological impacts . This research is essential for developing comprehensive risk assessment models for tetracycline use.
Future Research Directions
Several promising areas for future isotetracycline research include:
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More detailed characterization of its biological effects beyond antimicrobial activity
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Investigation of its potential role in adverse reactions associated with tetracycline use
-
Development of strategies to minimize isotetracycline formation in pharmaceutical formulations
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Further studies on its environmental fate and ecotoxicological significance
As tetracyclines continue to play an important role in clinical practice, with newer generations addressing resistance challenges , understanding their degradation products becomes increasingly important for ensuring safe and effective use.
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